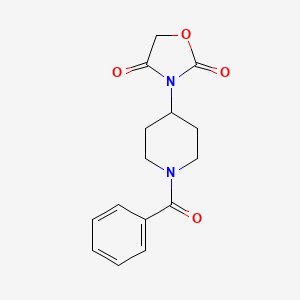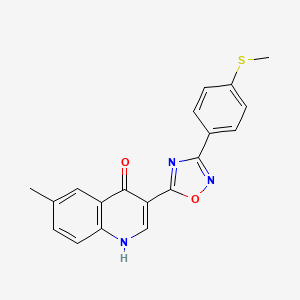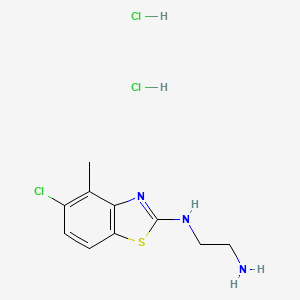![molecular formula C21H24N4O B2829215 1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326839-66-0](/img/structure/B2829215.png)
1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Applications
1,2,3-Triazoles, including compounds like "1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide," are highlighted for their importance in organic compounds due to their stability and versatility in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, known as click chemistry, is significant for constructing complex molecules from simple ones with high yields and selectivity, indicating broad applications in designing new drugs and materials (Kaushik et al., 2019).
Applications in Alzheimer's Disease Research
Amyloid imaging ligands containing triazole derivatives have been studied for their application in Alzheimer's disease, showcasing the role of triazoles in developing diagnostic tools for early detection and evaluation of new therapies (Nordberg, 2008).
Patent Review on Triazole Derivatives
Triazole derivatives are under continuous exploration for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, with a focus on addressing neglected diseases and antibiotic-resistant bacteria. This review emphasizes the need for efficient, greener synthesis methods to produce biologically active triazoles (Ferreira et al., 2013).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), closely related to triazole-based structures, have applications in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized structures, showcasing the importance of triazole and similar structures in advanced materials science (Cantekin, de Greef, Palmans, 2012).
Broad Spectrum of Biological Activities
1,2,4-Triazole derivatives are explored for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, highlighting the chemical versatility and broad application of triazole derivatives in pharmaceutical research (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14(2)18-8-6-17(7-9-18)12-22-21(26)20-13-25(24-23-20)19-10-5-15(3)16(4)11-19/h5-11,13-14H,12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJKITVLCSJDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
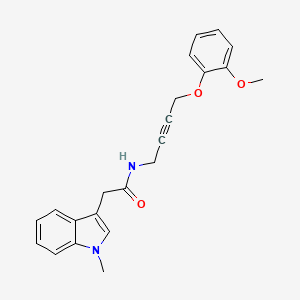
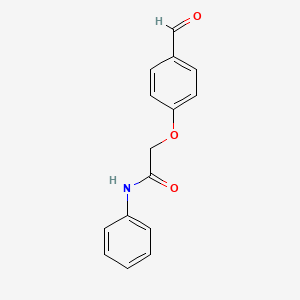

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)

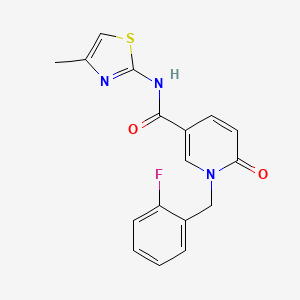

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)
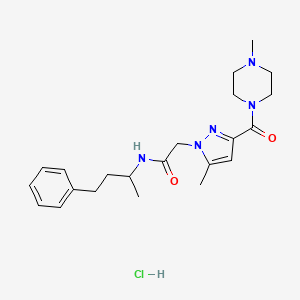
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
